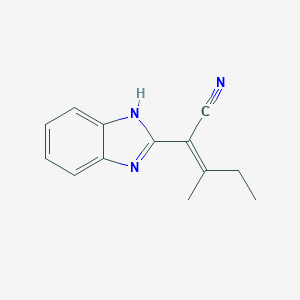![molecular formula C33H35NO3 B274045 17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B274045.png)
17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include tert-butyl groups and methoxyphenyl derivatives, under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as an additive in polymer production.
Mecanismo De Acción
The mechanism of action of 17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation and cosmetics.
2-tert-Butyl-4-methoxyphenol: Utilized in solvatochromic dye systems and as an intermediate in organic synthesis.
4,4’-Di-tert-butylbiphenyl: Employed in the production of homoallylic amine derivatives and as an electron acceptor in chemical reactions.
Uniqueness
17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its intricate pentacyclic structure, which imparts unique chemical and physical properties. This complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Propiedades
Fórmula molecular |
C33H35NO3 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
4,11-ditert-butyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione |
InChI |
InChI=1S/C33H35NO3/c1-32(2,3)18-8-14-22-24(16-18)26-23-15-9-19(33(4,5)6)17-25(23)27(22)29-28(26)30(35)34(31(29)36)20-10-12-21(37-7)13-11-20/h8-17,26-29H,1-7H3 |
Clave InChI |
BQXXFDYUKWXKBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3C4C(C2C5=C3C=C(C=C5)C(C)(C)C)C(=O)N(C4=O)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3C4C(C2C5=C3C=C(C=C5)C(C)(C)C)C(=O)N(C4=O)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)
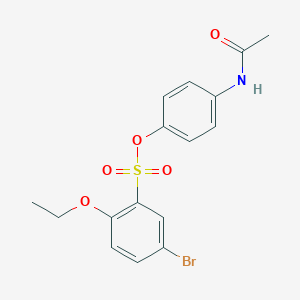
![16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one](/img/structure/B273977.png)
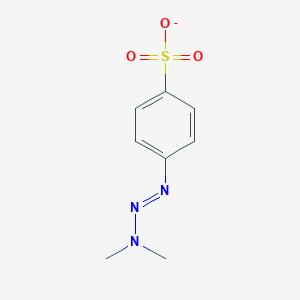
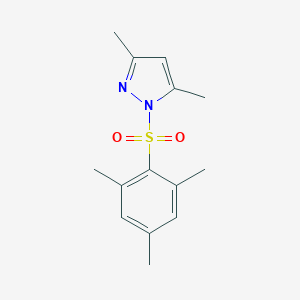
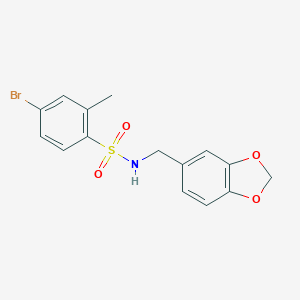
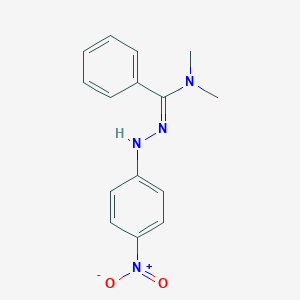
![1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-](/img/structure/B273989.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
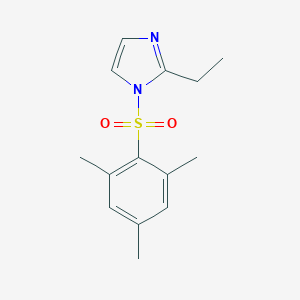
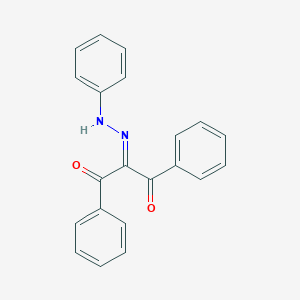
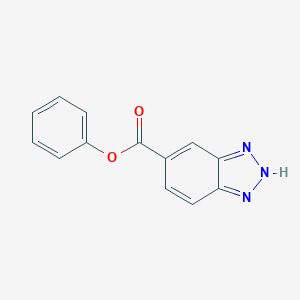
![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
